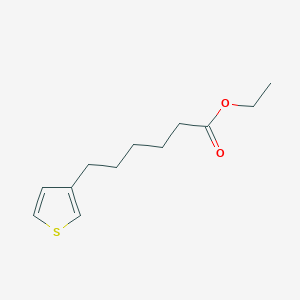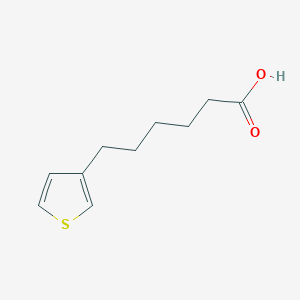
2-(3,4-Dimethoxybenzoyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a method for synthesizing 3,4-dimethoxy benzyl cyanide involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . Another synthesis method involves a facile approach to produce a depside derivative in high yields .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxybenzoyl)phenyl acetate consists of a benzoyl group attached to a phenyl acetate group, with two methoxy groups attached to the benzoyl group .Applications De Recherche Scientifique
Photophysical and Theoretical Investigations
A study involving a diarylimidazole derivative, which includes 3,5-dimethoxy phenyl as a part of its structure, has shown significant potential in fluorescence sensing and non-linear optical (NLO) applications. This research indicates that compounds related to 2-(3,4-Dimethoxybenzoyl)phenyl acetate could have applications in optical sensing and material science due to their electronic and optical properties (Perumal, Sathish, & Mathivathanan, 2021).
Synthesis and Structure Analysis
The synthesis and structural analysis of related compounds have been a significant area of research. For instance, the structural determination of N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide, which is chemically similar to 2-(3,4-Dimethoxybenzoyl)phenyl acetate, has been studied. This research provides valuable insights into the molecular structure and potential applications of such compounds in various fields, including organic chemistry and material science (Ülkü et al., 2003).
Organic Synthesis
In organic synthesis, derivatives similar to 2-(3,4-Dimethoxybenzoyl)phenyl acetate have been used in various reactions. For instance, the synthesis of isoflavones using a process that involves phenyl acetic acid highlights the potential use of related compounds in synthesizing biologically active molecules (Balasubramanian & Nair, 2000).
Electrochemical Applications
The study of electrochemical properties of derivatives of phenylglycine, including compounds similar to 2-(3,4-Dimethoxybenzoyl)phenyl acetate, suggests potential applications in supercapacitors and other electrochemical devices. This research demonstrates how modifications in molecular structure can significantly affect electrochemical performance (Kowsari et al., 2019).
Photodegradation Studies
The photodegradation of methoxy-substituted compounds, including those related to 2-(3,4-Dimethoxybenzoyl)phenyl acetate, has been studied, providing insights into the stability and decomposition pathways of such compounds under light exposure. This research is vital for understanding the behavior of these compounds in environmental conditions and their potential applications in photodegradable materials (Galer & Šket, 2015).
Propriétés
IUPAC Name |
[2-(3,4-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-7-5-4-6-13(14)17(19)12-8-9-15(20-2)16(10-12)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXCVSGIOZLPLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641607 |
Source


|
| Record name | 2-(3,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)phenyl acetate | |
CAS RN |
890098-96-1 |
Source


|
| Record name | Methanone, [2-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323907.png)












